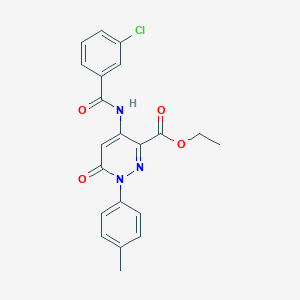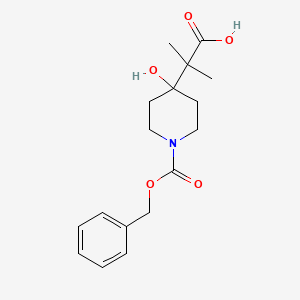
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid
Übersicht
Beschreibung
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid, also known as Boc-4-hydroxypiperidine-4-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is not well understood. However, it is believed to act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and cleavage.
Biochemical and Physiological Effects
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has been shown to have biochemical and physiological effects in various studies. It has been found to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit the activity of kinases such as protein kinase C and casein kinase II. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid in lab experiments is its availability and ease of synthesis. It is also a versatile building block for the synthesis of various compounds. However, one limitation is its potential toxicity and side effects, which may affect the accuracy and reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the research and application of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid. One direction is the development of more potent and selective inhibitors of proteases and kinases using this compound as a building block. Another direction is the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, the synthesis of novel compounds using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid as a starting material may lead to the discovery of new drugs and therapies.
Conclusion
In conclusion, 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is a chemical compound that has shown potential applications in pharmaceuticals and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has shown potential applications in pharmaceuticals and biochemistry. It has been used as a building block for the synthesis of various compounds, including inhibitors of proteases and kinases. It has also been used in the synthesis of peptides and small molecules for drug discovery.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDTVYRXGOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

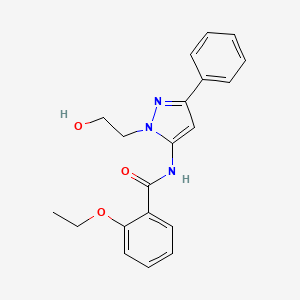
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
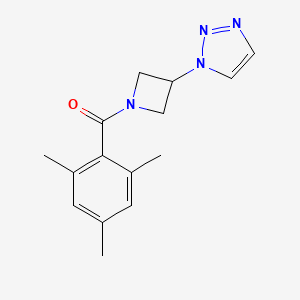
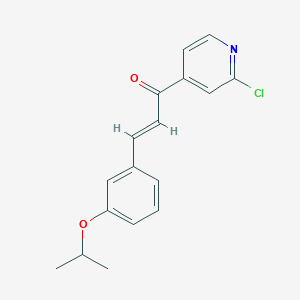
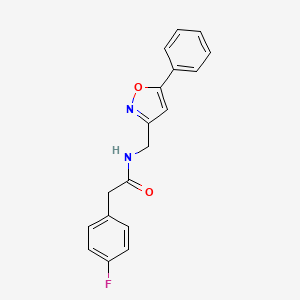
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
